REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[CH3:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[C:17]([CH3:19])[CH:18]=1>>[CH3:12][C:13]1[CH:14]=[C:15]([C:4]2([OH:5])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:1][C:2]2=[O:3])[CH:16]=[C:17]([CH3:19])[CH:18]=1
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Name
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|
Quantity
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1.47 g
|
Type
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reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
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Name
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3,5-dimethylphenylmagnesium bromide
|
Quantity
|
42 mL
|
Type
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reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)C1(C(NC2=CC=CC=C12)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |